N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
IRAK4i-2 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a crucial role in the signaling pathways of the innate immune system, particularly in the activation of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, IRAK4i-2 can modulate immune responses, making it a promising candidate for treating various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK4i-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification using chromatographic techniques to achieve the desired purity .
Industrial Production Methods
Industrial production of IRAK4i-2 typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
IRAK4i-2 undergoes various chemical reactions, including:
Oxidation: IRAK4i-2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
IRAK4i-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in cell-based assays to investigate the role of IRAK4 in immune responses.
Medicine: Potential therapeutic agent for treating inflammatory and autoimmune diseases such as rheumatoid arthritis and lupus
Industry: Utilized in the development of new drugs targeting IRAK4 and related pathways
Mechanism of Action
IRAK4i-2 exerts its effects by binding to the active site of IRAK4, thereby inhibiting its kinase activity. This inhibition disrupts the downstream signaling of TLRs and IL-1Rs, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets and pathways involved include the Myddosome complex, which is essential for the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Similar Compounds
CA-4948: Another IRAK4 inhibitor with additional activity against FLT3 kinase
KT-474: A potent and selective IRAK4 degrader.
BAY-1834845: An IRAK4 inhibitor in early clinical development.
Uniqueness of IRAK4i-2
IRAK4i-2 is unique due to its high selectivity and potency in inhibiting IRAK4. It has shown promising results in preclinical studies, particularly in modulating immune responses and reducing inflammation. Its unique chemical structure allows for effective binding to the active site of IRAK4, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H27FN6O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-morpholin-4-yl-1-oxo-3H-isoindol-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H27FN6O4/c1-24(2,34)20(25)14-30-13-15-10-18(19(11-16(15)23(30)33)29-6-8-35-9-7-29)28-22(32)17-12-27-31-5-3-4-26-21(17)31/h3-5,10-12,20,34H,6-9,13-14H2,1-2H3,(H,28,32)/t20-/m1/s1 |
InChI Key |
AUYCSWFYKYVCLD-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)([C@@H](CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O |
Canonical SMILES |
CC(C)(C(CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O |
Origin of Product |
United States |
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